molecular formula C7H4BrCl2N3 B3026813 6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1131992-34-1

6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Número de catálogo: B3026813
Número CAS: 1131992-34-1
Peso molecular: 280.93
Clave InChI: JMCXONIOYKMBGO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1131992-30-7) is a halogenated pyrrolopyrimidine derivative with the molecular formula C₇H₄BrCl₂N₃ and molecular weight 280.93. This bicyclic heterocycle features a pyrrole fused to a pyrimidine ring, with bromo, chloro, and methyl substituents at positions 6, 2/4, and 7, respectively . Its synthesis often involves multi-step protocols, including cyclization of α-bromomethylketones with diamino-oxopyrimidines followed by halogenation (e.g., POCl₃) and functionalization . The compound serves as a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and anticancer agents .

Propiedades

IUPAC Name

6-bromo-2,4-dichloro-7-methylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl2N3/c1-13-4(8)2-3-5(9)11-7(10)12-6(3)13/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCXONIOYKMBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1N=C(N=C2Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801198191
Record name 6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801198191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131992-34-1
Record name 6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131992-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801198191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Análisis De Reacciones Químicas

Reactivity at C6 (Bromine Site)

The bromine atom at C6 undergoes cross-coupling reactions, particularly Suzuki-Miyaura couplings , to introduce aryl or heteroaryl groups. This site is the most reactive due to the electron-withdrawing effects of adjacent chlorines and the pyrimidine ring.

Example Reaction:

Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: DMF/H₂O (4:1), 90°C, 12 h

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

Outcome :
Substitution of bromine with a phenyl group yields 6-phenyl-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (83% yield) .

Reaction TypeConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C6-Aryl derivatives72–93%

Reactivity at C2 and C4 (Chlorine Sites)

The chlorines at C2 and C4 participate in nucleophilic aromatic substitutions (SNAr) with amines, alkoxides, or thiols. C4 is more reactive than C2 due to reduced steric hindrance.

Example Reaction:

Conditions :

  • Nucleophile: Aniline (2 equiv)

  • Solvent: EtOH, reflux, 24 h

  • Catalyst: None

Outcome :
Stepwise substitution occurs, with C4 substituting first to form 4-anilino-2-chloro-6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (68% yield) .

Reaction TypeConditionsProductYieldSource
SNAr with AminesEtOH, reflux4-Amino derivatives55–75%
SNAr with AlkoxidesNaOMe, MeOH, 60°C4-Methoxy derivatives62%

Example Reaction:

Conditions :

  • Oxidizing Agent: KMnO₄, H₂SO₄

  • Solvent: H₂O/acetone, 0°C

Outcome :
Oxidation to a carboxylic acid is theoretically plausible but not experimentally reported for this compound. Analogous systems suggest moderate feasibility .

Multi-Step Reaction Cascades

The compound serves as a precursor for complex heterocycles.

Comparative Reactivity Data

PositionReactivity OrderPreferred ReactionsKey Citations
C6HighestSuzuki couplings, Ullmann reactions ,
C4ModerateSNAr with amines/alkoxides ,
C2LowestSNAr under forcing conditions

Industrial-Scale Considerations

  • Chlorination : Optimized using POCl₃ (3 equiv) and diisopropylethylamine (2 equiv) in toluene at 105°C (89% yield) .

  • Purification : Recrystallization from ethanol/water mixtures achieves >97% purity .

Challenges and Limitations

  • Steric Hindrance : Bulkier nucleophiles (e.g., tert-butylamine) show reduced yields at C2/C4 (<30%) .

  • Byproducts : Over-substitution at C4/C6 occurs with excess reagents, necessitating precise stoichiometry .

This compound’s versatility in cross-coupling and substitution chemistry makes it a cornerstone for synthesizing bioactive molecules, particularly kinase inhibitors . Future research should explore photochemical activation and transition-metal-free methodologies to enhance sustainability.

Aplicaciones Científicas De Investigación

Based on the search results, here's what is known about the applications of 6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine:

Basic Information
this compound is a chemical compound with the CAS number 1131992-34-1 . It has a molecular formula of C7H4BrCl2N3 and a molecular weight of 280.94 .

Synonyms
This compound is also known as this compound and 7H-Pyrrolo[2,3-d]pyrimidine, 6-bromo-2,4-dichloro-7-methyl- .

Potential Applications
While the search results do not provide explicit applications for this compound, they do highlight the broader applications of pyrrolo[2,3-d]pyrimidines in medicinal chemistry:

  • Kinase Inhibitors : Pyrrolo[2,3-d]pyrimidines have been designed as potential inhibitors targeting Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), which is relevant to anti-malarial drug development . Some compounds have demonstrated promising inhibitory activity against PfCDPK4 and PfCDPK1 in vitro .
  • Anticancer Activity : Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for anticancer activity, showing cytotoxic effects against different cancer cell lines . These compounds can target multiple tyrosine kinases and induce cell cycle arrest and apoptosis .

Mecanismo De Acción

The mechanism of action of 6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For instance, derivatives of pyrrolo[2,3-d]pyrimidine have been shown to inhibit certain enzymes and proteins involved in cell proliferation and survival, such as CDK2/cyclin A2 . This inhibition can lead to the induction of apoptosis in cancer cells.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogues

Key Observations :

  • Substituent Positionality: Bromination at position 6 (vs.
  • Ring Modifications : Replacement of the pyrrole ring with pyridine (as in pyrido[2,3-d]pyrimidine) alters electronic properties and solubility .
  • Functional Group Diversity : The furan-substituted analogue (CAS: 1255779-28-2) introduces oxygen-based hydrogen bonding capacity, improving interactions with target proteins .
Kinase Inhibition

The target compound’s derivatives, such as 2-Amino-4-(m-bromoanilino)-6-benzyl-7-methyl-pyrrolo[2,3-d]pyrimidine, exhibit potent tyrosine kinase inhibition (IC₅₀: 10–50 nM) due to the synergistic effects of bromo and chloro substituents stabilizing aromatic stacking . In contrast, 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (Br at position 5) shows reduced activity (IC₅₀: >100 nM), highlighting the importance of bromo placement .

Anticancer Activity

Compounds like N4-(3-bromophenyl)-6-[2-(2-chlorophenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine demonstrate apoptosis induction in leukemia cells (EC₅₀: 2.5 μM), attributed to the dichlorophenyl group enhancing membrane permeability .

Actividad Biológica

6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article delves into the compound's biological activity, focusing on its anticancer properties, mechanism of action, and relevant research findings.

  • IUPAC Name: this compound
  • CAS Number: 1131992-34-1
  • Molecular Formula: C7H4BrCl2N3
  • Molecular Weight: 280.94 g/mol
  • Purity: 97% .

The biological activity of this compound is primarily attributed to its ability to inhibit various kinases involved in cancer cell proliferation and survival. It has been shown to induce apoptosis in cancer cells by modulating key regulatory proteins in the apoptotic pathway.

Key Mechanisms:

  • Tyrosine Kinase Inhibition: The compound exhibits potent inhibitory effects against multiple tyrosine kinases, which are critical in signaling pathways that regulate cell growth and division.
  • Induction of Apoptosis: Studies indicate that the compound increases the expression of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Arrest: Experimental data suggest that the compound can cause cell cycle arrest in the G1 phase, leading to decreased proliferation of cancer cells .

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the findings:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)43.15 - 68.17Tyrosine kinase inhibition
HepG2 (Liver Cancer)29 - 59Apoptosis induction
MDA-MB-231 (Breast)40 - 204Cell cycle arrest
HeLa (Cervical Cancer)VariesMulti-target kinase inhibition

Note: IC50 values represent the concentration required to inhibit cell growth by 50% .

Case Studies

  • Study on Focal Adhesion Kinase (FAK) Inhibition:
    A derivative related to pyrrolo[2,3-d]pyrimidines was synthesized and evaluated for its ability to inhibit FAK. The study reported an IC50 value of 5.4 nM for one of the most potent derivatives, indicating strong potential for development as an anticancer agent .
  • Multi-target Kinase Inhibitor Development:
    Research focused on synthesizing various derivatives of pyrrolo[2,3-d]pyrimidines revealed promising anticancer activities across multiple cell lines. One compound exhibited significant activity comparable to established tyrosine kinase inhibitors like sunitinib .

Q & A

Q. Table 1: Chlorination Optimization

ConditionOutcomeReference
POCl₃ (3 equiv), 110°C, 8h85% yield, minimal byproducts
POCl₃ + N,N-dimethylanilineImproved regioselectivity

Basic: What methodologies are used to evaluate kinase inhibition activity?

Answer:
Kinase inhibition is assessed via:

  • Enzyme Assays : Measure IC₅₀ values using recombinant kinases (e.g., EGFR, VEGFR) in ATP-competitive binding assays .
  • Cellular Assays : Evaluate anti-proliferative effects in cancer cell lines (e.g., HCT-116, MDA-MB-231) using MTT or CellTiter-Glo .
  • Structural Analysis : Co-crystallization with target kinases to study binding modes (e.g., using MOE or PyMOL software) .

Advanced: How to address low regioselectivity during halogenation steps?

Answer:
Regioselectivity in halogenation is influenced by electronic and steric factors. For bromination at position 6, directing groups (e.g., methyl at position 7) stabilize intermediates via resonance. Using bulky bases (e.g., Cs₂CO₃ instead of K₂CO₃) minimizes side reactions . Computational modeling (DFT) predicts reactive sites, guiding reagent selection .

Example : Methylation prior to bromination directs bromine to position 6 due to steric hindrance at position 7 .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl at δ ~3.6 ppm, aromatic protons at δ 6–8 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ for C₈H₅BrCl₂N₃: calc. 308.89, found 308.88) .
  • X-ray Crystallography : Resolve regiochemistry in ambiguous cases .

Advanced: How do substituent variations impact biological activity?

Answer:

  • Position 6 (Br) : Enhances hydrophobic interactions with kinase ATP pockets (e.g., EGFR IC₅₀ = 0.12 µM vs. 0.45 µM for non-brominated analogs) .
  • Position 7 (Me) : Improves metabolic stability by reducing CYP450 oxidation .
  • Position 2/4 (Cl) : Increases electronegativity, strengthening hydrogen bonding with kinase residues .

Q. Table 2: SAR of Key Derivatives

SubstituentsEGFR IC₅₀ (µM)Reference
6-Br, 2,4-Cl, 7-Me0.12
6-H, 2,4-Cl, 7-Me0.45
6-Br, 2-Cl, 4-H, 7-Me1.20

Advanced: How to ensure reproducibility in multi-step synthesis?

Answer:

  • Intermediate Purity : Isolate and characterize intermediates (e.g., pyrrolo[2,3-d]pyrimidin-4-ones) via column chromatography (>95% purity) .
  • Stoichiometric Control : Use exact molar ratios (e.g., 1:1.1 for MeI in methylation) .
  • Standardized Protocols : Document reaction parameters (e.g., N₂ atmosphere for moisture-sensitive steps) .

Basic: What are the best practices for storing this compound?

Answer:
Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent degradation via hydrolysis or photolysis . Use desiccants (e.g., silica gel) to avoid moisture absorption.

Advanced: How can computational modeling aid in designing analogs?

Answer:

  • Docking Studies : Predict binding poses with kinases (e.g., EGFR) using AutoDock or MOE .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity .
  • MD Simulations : Assess stability of ligand-kinase complexes over 100-ns trajectories .

Basic: What assays assess cytotoxicity?

Answer:

  • MTT Assay : Measure cell viability in adherent lines (e.g., IC₅₀ = 1.8 µM in HCT-116) .
  • Apoptosis Markers : Caspase-3/7 activation via fluorogenic substrates .
  • Clonogenic Assay : Evaluate long-term proliferation inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.